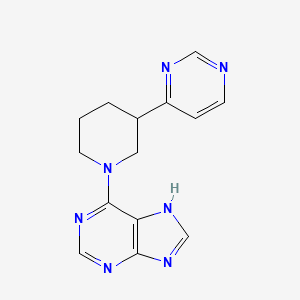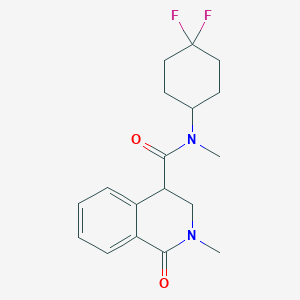
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine, also known as PDP, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. It has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine involves the inhibition of the enzyme PIM1 kinase. PIM1 kinase is a serine/threonine kinase that is overexpressed in many types of cancer and is involved in the regulation of cell proliferation and survival. By inhibiting PIM1 kinase, this compound can prevent the growth and survival of cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on cancer and inflammation, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme CDK2, which is involved in the regulation of the cell cycle. This compound has also been shown to inhibit the uptake of glucose in cancer cells, which is important for their survival and growth.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine in lab experiments is its specificity for PIM1 kinase. This allows researchers to study the effects of PIM1 kinase inhibition without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine. One direction is the development of more potent and selective PIM1 kinase inhibitors. Another direction is the investigation of the effects of this compound on other signaling pathways, such as the PI3K/Akt/mTOR pathway. Additionally, the development of this compound analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective cancer and inflammation therapies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promise in the treatment of cancer and inflammation. Its specificity for PIM1 kinase and inhibition of the NF-κB signaling pathway make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine has been reported in several studies. One of the most commonly used methods involves the reaction of 6-chloropurine with 3-pyrimidin-4-ylpiperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of this compound. Other methods, such as the Buchwald-Hartwig coupling reaction and the Sonogashira coupling reaction, have also been used to synthesize this compound.
Scientific Research Applications
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine has been extensively studied for its potential applications in the treatment of cancer and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
properties
IUPAC Name |
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-2-10(11-3-4-15-7-16-11)6-21(5-1)14-12-13(18-8-17-12)19-9-20-14/h3-4,7-10H,1-2,5-6H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGRDFIOCURLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B7358600.png)
![1,2,4-Benzotriazin-3-yl-[2-[[(6-methylpyridin-2-yl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7358602.png)
![2-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B7358610.png)
![1H-indol-2-yl-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7358637.png)
![1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B7358639.png)

![[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7358650.png)
![2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B7358662.png)
![5,7-dimethyl-6-[2-oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B7358673.png)
![4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide](/img/structure/B7358679.png)
![3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B7358686.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane](/img/structure/B7358698.png)
![1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B7358705.png)
![1-(6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)-3-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]urea](/img/structure/B7358708.png)